

In-Depth Technical Guide on AT-121 Hydrochloride (CAS: 2099681-71-5)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	AT-121 hydrochloride	
Cat. No.:	B12414561	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

AT-121 hydrochloride is a novel bifunctional opioid receptor agonist with a unique pharmacological profile that holds significant promise for the development of safer and more effective analgesics. This technical guide provides a comprehensive overview of AT-121, including its chemical properties, mechanism of action, and a summary of key preclinical findings. Detailed experimental protocols for its in vitro and in vivo characterization are provided, along with visualizations of its signaling pathway and experimental workflows to support further research and development efforts.

Introduction

The opioid crisis has underscored the urgent need for potent analgesics that are devoid of the severe side effects associated with traditional opioids, such as respiratory depression, abuse potential, and physical dependence. AT-121 is a first-in-class molecule designed to address this challenge by simultaneously targeting the mu-opioid peptide (MOP) receptor and the nociceptin/orphanin FQ peptide (NOP) receptor.[1][2] This dual agonism is believed to produce potent analgesia while mitigating the undesirable effects mediated by conventional MOP receptor agonists.

Chemical and Physical Properties



AT-121 hydrochloride is a synthetic small molecule with the following properties:

Property	Value
CAS Number	2099681-71-5
Molecular Formula	C24H39CIN4O3S
Molecular Weight	499.11 g/mol
IUPAC Name	N-[2-[1,2-dihydro-1'-[cis-4-(1-methylethyl)cyclohexyl]-3-oxospiro[isoquinoline-4(3H),4'-piperidin]-2-yl]ethyl]-, hydrochloride, sulfamide
Appearance	Solid
Purity	Typically ≥98%
Solubility	Soluble in DMSO

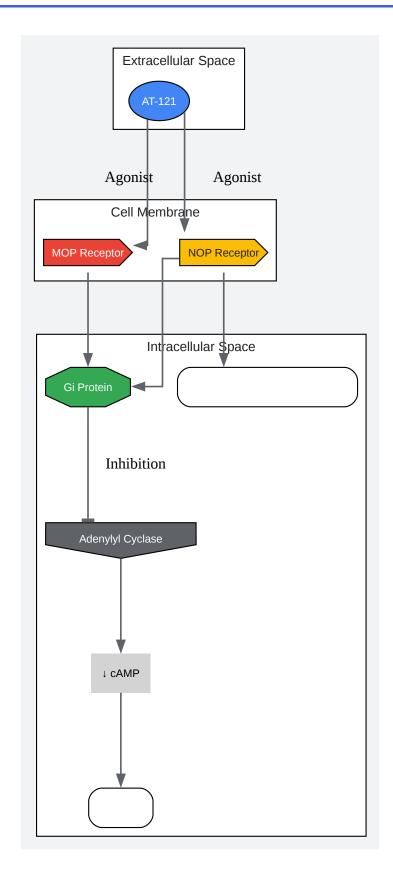
Mechanism of Action

AT-121 functions as a bifunctional partial agonist at both the MOP and NOP receptors.[1][3] The activation of MOP receptors is the primary mechanism for the analgesic effects of traditional opioids.[2] However, the concurrent activation of NOP receptors by AT-121 is thought to counteract the MOP-mediated side effects, including reward signaling and respiratory depression.

Signaling Pathway

The binding of AT-121 to MOP and NOP receptors, both of which are G-protein coupled receptors (GPCRs), initiates intracellular signaling cascades. This leads to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and modulation of ion channel activity, ultimately resulting in a decrease in neuronal excitability and nociceptive signaling.





Click to download full resolution via product page

AT-121 dual agonism at MOP and NOP receptors.



Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of AT-121.

Table 1: In Vitro Receptor Binding and Functional

Activity

Parameter	MOP Receptor	NOP Receptor	Reference
Ki (nM)	16.49	3.67	
EC ₅₀ (nM) ([³⁵ S]GTPγS)	19.6	34.7	
Agonist Efficacy	Partial Agonist	Partial Agonist	

Table 2: In Vivo Analgesic Efficacy in Non-Human

Primates

Assay	Effective Dose (s.c.)	Effect	Reference
Warm Water Tail- Withdrawal (50°C)	0.003 - 0.03 mg/kg	Dose-dependent antinociception	
Capsaicin-Induced Thermal Allodynia	0.003 - 0.03 mg/kg	Dose-dependent inhibition of allodynia	

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of AT-121.

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of AT-121 for MOP and NOP receptors.

Materials:



- Membranes from Chinese Hamster Ovary (CHO) cells stably expressing human MOP or NOP receptors.
- Radioligands: [3H]diprenorphine (for MOP) and [3H]nociceptin (for NOP).
- AT-121 hydrochloride.
- Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Non-specific binding control (e.g., naloxone for MOP, unlabeled nociceptin for NOP).
- Glass fiber filters.
- Scintillation counter.

Procedure:

- Prepare serial dilutions of AT-121.
- In a 96-well plate, combine cell membranes, radioligand, and either vehicle, unlabeled competitor (for non-specific binding), or varying concentrations of AT-121.
- Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
- Place the filters in scintillation vials with scintillation fluid.
- Quantify the radioactivity using a scintillation counter.
- Calculate specific binding by subtracting non-specific binding from total binding.
- Determine the IC₅₀ value from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.



[35S]GTPyS Functional Assay

Objective: To determine the functional potency (EC₅₀) and efficacy of AT-121 at MOP and NOP receptors.

Materials:

- Membranes from CHO cells expressing human MOP or NOP receptors.
- [35S]GTPyS.
- GDP.
- AT-121 hydrochloride.
- Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
- Full agonists for reference (e.g., DAMGO for MOP, N/OFQ for NOP).
- Scintillation proximity assay (SPA) beads or filtration apparatus.

Procedure:

- Prepare serial dilutions of AT-121 and the reference full agonist.
- In a 96-well plate, combine cell membranes, GDP, and varying concentrations of the test compound.
- Pre-incubate the mixture.
- Initiate the reaction by adding [35S]GTPyS.
- Incubate at 30°C for a defined period (e.g., 60 minutes).
- Terminate the reaction and separate bound from free [35S]GTPγS using either filtration or SPA.
- Quantify the amount of bound [35S]GTPyS.



• Plot the specific binding against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC₅₀ and Emax values.

In Vivo Warm Water Tail-Withdrawal Assay in Rhesus Monkeys

Objective: To assess the antinociceptive effects of AT-121.

Animals: Adult male rhesus monkeys (Macaca mulatta).

Procedure:

- Acclimate the monkeys to the restraint chair and the experimental procedure.
- Establish a baseline tail-withdrawal latency by immersing the distal portion of the tail in a 50°C water bath. A cut-off time (e.g., 20 seconds) is used to prevent tissue damage.
- Administer AT-121 hydrochloride subcutaneously (s.c.) at various doses (e.g., 0.003, 0.01, 0.03 mg/kg) or vehicle.
- Measure the tail-withdrawal latency at multiple time points post-administration (e.g., 15, 30, 60, 120, 180 minutes).
- Convert the data to the percentage of maximum possible effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

In Vivo Capsaicin-Induced Thermal Allodynia Assay in Rhesus Monkeys

Objective: To evaluate the anti-allodynic effects of AT-121.

Animals: Adult male rhesus monkeys.

Procedure:

Induce thermal allodynia by injecting a low dose of capsaicin into the tail.

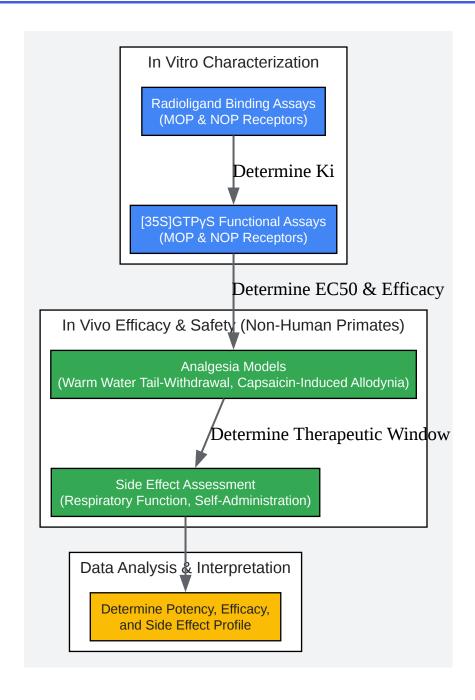


- Measure the baseline tail-withdrawal latency in a warm water bath at a non-noxious temperature (e.g., 46°C).
- Administer AT-121 (s.c.) or vehicle.
- Measure the tail-withdrawal latency at various time points post-drug administration.
- Analyze the data to determine the inhibition of capsaicin-induced allodynia.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of AT-121.





Click to download full resolution via product page

Preclinical evaluation workflow for AT-121.

Conclusion

AT-121 hydrochloride represents a significant advancement in the quest for safer opioid analgesics. Its unique bifunctional mechanism of action, targeting both MOP and NOP receptors, has demonstrated potent analgesic effects in non-human primate models without the hallmark side effects of traditional opioids. The data presented in this technical guide, along



with the detailed experimental protocols, provide a solid foundation for further research into the therapeutic potential of AT-121 and related compounds. Future studies in human subjects are warranted to confirm these promising preclinical findings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. A bifunctional nociceptin and mu opioid receptor agonist is analgesic without opioid side effects in nonhuman primates PMC [pmc.ncbi.nlm.nih.gov]
- 2. AT-121 hydrochloride 98% | CAS: 2099681-71-5 | AChemBlock [achemblock.com]
- 3. caymanchem.com [caymanchem.com]
- To cite this document: BenchChem. [In-Depth Technical Guide on AT-121 Hydrochloride (CAS: 2099681-71-5)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12414561#at-121-hydrochloride-cas-number-2099681-71-5-information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com